molecular formula C9H12N2O2 B1417239 1-(3-Nitrophenyl)propan-1-amine CAS No. 138133-58-1

1-(3-Nitrophenyl)propan-1-amine

Cat. No. B1417239
CAS RN: 138133-58-1
M. Wt: 180.2 g/mol
InChI Key: ONWQSIRAWSRGBH-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)propan-1-amine is a chemical compound with the molecular weight of 216.67 . It is also known as (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride and (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of 1-(3-Nitrophenyl)propan-1-amine can be achieved through a two-step process. The first step involves the reaction of 1-phenylpropan-1-one with a mixture of HNO3 and H2SO4 to form 1-(3-nitrophenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of 1-(3-Nitrophenyl)propan-1-amine consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

As an amine, 1-(3-Nitrophenyl)propan-1-amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

1-(3-Nitrophenyl)propan-1-amine is a powder with a melting point of 231-232°C . .

Scientific Research Applications

Spectroscopic Profiling and Molecular Docking Analysis

1-(3-Nitrophenyl)propan-1-amine's derivative, 3-Amino-3-(2-nitrophenyl) propionic acid, has been characterized using FT-IR, FT-Raman, and UV–Visible spectra. Its molecular structure was analyzed using density functional theory (DFT), revealing insights into its nonlinear optical, electronic, and thermodynamic properties. This compound's low toxicity and biological interactions were further explored through molecular docking, indicating potential applications in protein interaction studies (Abraham et al., 2018).

Synthetic Applications in Organic Chemistry

Research on the reaction of unfunctionalized conjugated dienes with nitroarenes under carbon monoxide pressure, catalyzed by Ru3(CO)12/Ar-BIAN, demonstrates the synthesis of compounds including allylic amine, hetero-Diels–Alder adducts, and N-arylpyrroles. This synthesis involves intermolecular catalytic C−H functionalization, highlighting the utility of 1-(3-Nitrophenyl)propan-1-amine in organic synthesis (Ragaini et al., 2001).

Photolabile Linkers in Oligonucleotide Synthesis

The compound's derivative, o-Nitrophenyl-1,3-propanediol, serves as a photolabile linker for solid-phase synthesis of base-sensitive oligonucleotides. This application allows efficient synthesis and cleavage of oligonucleotides from solid support through photolysis, demonstrating its utility in biochemical synthesis (Dell'Aquila et al., 1997).

Detection of Aromatic Amines

p-Nitrophenyl ester, a related compound, has been used for the sensitive detection of free aromatic amines. This method exhibits higher sensitivity for sterically hindered aromatic amines compared to other existing methods, suggesting applications in analytical chemistry (Van Der Plas et al., 2007).

GABAB Receptor Antagonists Synthesis

The synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including 3-nitropropan-1-amine, has been reported. These compounds, particularly 3-nitropropan-1-amine, have been identified as specific antagonists of GABA at the GABAB receptor, indicating potential pharmacological applications (Hughes & Prager, 1997).

Catalysis in Graphene-Based Photocatalysts

Graphene-based catalysts, incorporating nitro compounds reduction to amines, have seen significant research. These catalysts, applied in the transformation of nitroarenes to amines, offer advantages such as high catalytic efficiency, easy work-up, and recovery, showcasing the compound's role in environmental and synthetic chemistry (Nasrollahzadeh et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-nitrophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWQSIRAWSRGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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